molecular formula C19H16FN3O2 B14988264 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B14988264
M. Wt: 337.3 g/mol
InChI Key: LJZGVQSPRYFZTQ-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that features a fluorophenyl group, a dihydropyridazinone ring, and a methylphenylacetamide moiety

Preparation Methods

The synthesis of 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

    Attachment of the Methylphenylacetamide Moiety: This final step involves the coupling of the dihydropyridazinone intermediate with a methylphenylacetamide derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain biological targets.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Chemical Biology: Researchers use this compound to probe the mechanisms of action of related compounds and to develop new chemical probes.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methylphenyl)acetamide include other dihydropyridazinone derivatives and fluorophenyl-substituted compounds These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H16FN3O2/c1-13-4-2-3-5-16(13)21-18(24)12-23-19(25)11-10-17(22-23)14-6-8-15(20)9-7-14/h2-11H,12H2,1H3,(H,21,24)

InChI Key

LJZGVQSPRYFZTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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